(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone
Description
Properties
IUPAC Name |
[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-(5-chlorothiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c16-13-6-5-12(21-13)15(20)19-7-9(8-19)14-17-10-3-1-2-4-11(10)18-14/h1-6,9H,7-8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHRQBGFSIPQMAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(S2)Cl)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone typically involves multiple steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Azetidine Ring Formation: The azetidine ring is usually formed via cyclization reactions involving appropriate precursors such as β-amino alcohols.
Coupling with Chlorothiophene: The final step involves coupling the benzimidazole-azetidine intermediate with a chlorothiophene derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processes.
Chemical Reactions Analysis
Types of Reactions
Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, under basic conditions.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced azetidine derivatives.
Substitution: Substituted chlorothiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. The benzimidazole ring is known for its ability to interact with biological targets, making this compound a candidate for drug development.
Medicine
Medically, (3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone is being investigated for its potential anti-cancer properties. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a promising therapeutic agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or unique electronic properties.
Mechanism of Action
The mechanism of action of (3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can bind to the active site of enzymes, inhibiting their activity. The azetidine ring and chlorothiophene moiety contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
Bioactivity and Substituent Effects :
- The trimethoxyphenyl group in ’s analogs enhances tubulin inhibition, likely due to enhanced hydrophobic interactions with the colchicine-binding site . In contrast, the target compound’s 5-chlorothiophene may favor kinase or protease targeting due to its electron-withdrawing properties.
- Azetidine vs. Larger Linkers : Azetidine’s compact size may improve solubility compared to bulkier linkers (e.g., benzofuran in ), but its strain could reduce synthetic accessibility .
Antimicrobial vs. Anticancer Focus :
- Benzimidazole-benzofuran hybrids () prioritize antimicrobial activity with MIC values as low as 2 μg/mL but exhibit higher cytotoxicity (e.g., HeLa cells: IC₅₀ ~25 μM) .
- Bis-benzimidazole Pd complexes () show potent anticancer activity (IC₅₀ ~12 μM) but require metal coordination for efficacy, which the target compound lacks .
Synthetic Complexity: The target compound’s azetidine-thiophene linkage likely requires multi-step synthesis (e.g., cyclization followed by nucleophilic substitution), whereas simpler analogs like (1H-benzo[d]imidazol-2-yl)(phenyl)methanone are synthesized via one-pot condensation .
Physicochemical and Pharmacokinetic Properties
Key Notes:
Biological Activity
The compound (3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone is a complex organic molecule that integrates a benzimidazole ring, an azetidine moiety, and a chlorothiophene substituent. This unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry.
- Molecular Formula : C₁₉H₁₈ClN₃OS
- Molecular Weight : 373.88 g/mol
- CAS Number : 1334370-13-6
Biological Activity Overview
Recent studies have highlighted the biological activity of this compound, particularly its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that derivatives of azetidinones, including the target compound, exhibit significant antimicrobial properties. For instance, studies have shown effective inhibition against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae . The following table summarizes the antimicrobial efficacy of related compounds:
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 12.5 µg/mL |
| Compound B | E. coli | 25 µg/mL |
| Compound C | K. pneumoniae | 50 µg/mL |
Anticancer Activity
The benzimidazole moiety is known for its role in anticancer drug development. Studies have demonstrated that compounds containing this structure can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The compound’s interaction with DNA and its ability to modulate gene expression further enhance its potential as an anticancer agent.
The biological activity of this compound is attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for pathogen survival.
- Cellular Interaction : It has been shown to alter cellular signaling pathways leading to apoptosis in cancer cells.
- Gene Expression Modulation : The compound influences the expression of genes associated with inflammation and immune responses.
Case Studies
A notable study conducted by researchers synthesized a series of azetidinone derivatives and evaluated their biological activities against several pathogens. The results indicated that modifications to the benzimidazole and thiophene components significantly affected antimicrobial potency .
Another study explored the anticancer effects of similar compounds, revealing that certain structural modifications enhanced cytotoxicity against human cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
